

Application Notes and Protocols for Intracerebroventricular Injection of [D-Trp34]-NPY

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the intracerebroventricular (ICV) injection of **[D-Trp34]-Neuropeptide Y** ([D-Trp34]-NPY), a potent and selective agonist for the Neuropeptide Y Receptor Y5 (Y5R). This document outlines the rationale, experimental protocols, and expected outcomes for utilizing [D-Trp34]-NPY in preclinical research, particularly in studies related to energy homeostasis, feeding behavior, and obesity.

Introduction

[D-Trp34]-NPY is a synthetic analog of Neuropeptide Y (NPY) with a substitution of D-tryptophan at position 34. This modification confers high selectivity for the Y5 receptor, making it an invaluable tool to investigate the specific physiological roles of this receptor subtype. Central administration of [D-Trp34]-NPY has been shown to potently stimulate food intake and influence body weight, highlighting the Y5 receptor's role in the central regulation of energy balance.[1]

Data Presentation Receptor Binding Affinity and Potency

[D-Trp34]-NPY exhibits high affinity and functional potency at the Y5 receptor, with significantly lower activity at other NPY receptor subtypes.



| Receptor Subtype | Species | Cell Line | Binding Affinity (pKi) | Functional Potency (pEC50) |
|---------------------|---------|-----------|---------------------------|----------------------------------|
| Y5 | Rat | HEK-293 | 7.41 | 7.82 |
| Y5 | Human | СНО | 7.53 | - |
| Y1 | Rat | СНО | 6.55 | 6.44 |
| Y1 | Human | СНО | 6.49 | - |
| Y2 | Rat | СНО | 5.95 | <6 |
| Y2 | Human | СНО | 5.43 | - |
| Y4 | Rat | HEK-293 | 6.85 | 6.28 |
| Y4 | Human | СНО | 7.08 | - |

Data compiled from MedChemExpress product information.[2][3]

In Vivo Effects on Food Intake and Body Weight

Intracerebroventricular administration of [D-Trp34]-NPY produces robust dose-dependent effects on feeding and body weight in rodents.

Acute Food Intake in Rats:

| Dose (μ g/rat , ICV) | Observation Period | Effect on Food Intake |
|----------------------|--------------------|---|
| 8 | 1 hour | Significant increase |
| 16 | 1 hour | Significant increase, similar to lean and obese Zucker rats |

Data from a study on male Zucker rats.[2]

Chronic Effects in Mice (7-day ICV infusion):



| Dose (μ g/day) | Change in Body Weight | Cumulative Food Intake | Adipose Tissue Weight |
|-----------------|-------------------------------|---------------------------|--------------------------|
| 1 | No significant change | Dose-dependent increase | Dose-dependent increase |
| 5 | Significant increase by day 4 | Dose-dependent increase | Dose-dependent increase |
| 10 | Significant increase by day 2 | Dose-dependent increase | Dose-dependent increase |

Data from a study on C57BL/6J mice.[4][5][6] Chronic infusion also led to hypercholesterolemia, hyperinsulinemia, and hyperleptinemia.[4][5]

Experimental Protocols Preparation of [D-Trp34]-NPY for Intracerebroventricular Injection

Materials:

- [D-Trp34]-Neuropeptide Y (lyophilized powder)
- Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile saline (0.9% NaCl)
- · Low-protein-binding microcentrifuge tubes
- Sterile, pyrogen-free syringe filters (0.22 μm)
- Vortex mixer

Protocol:

- Reconstitution:
 - Allow the lyophilized [D-Trp34]-NPY vial to equilibrate to room temperature before opening to prevent condensation.



- Reconstitute the peptide in a small volume of sterile aCSF or saline to create a stock solution. For example, dissolve 1 mg of the peptide in 1 ml of vehicle to make a 1 mg/ml stock solution.
- Some sources suggest that for hydrophobic peptides, initial dissolution in a small amount
 of an organic solvent like DMSO can be attempted, followed by dilution with the aqueous
 vehicle.[2] However, for ICV injections, it is crucial to minimize the concentration of organic
 solvents. A solubility of up to 0.20 mg/ml in 20% acetonitrile has been reported.

Dilution:

- Based on the desired final injection concentration and volume, dilute the stock solution with sterile aCSF or saline in low-protein-binding tubes.
- Sterilization:
 - Filter the final solution through a 0.22 μm sterile syringe filter to ensure sterility.
- Storage:
 - For immediate use, keep the solution on ice.
 - For long-term storage, aliquot the stock solution into low-protein-binding tubes and store at
 -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]

Stereotaxic Surgery for Intracerebroventricular Cannula Implantation

This protocol describes the implantation of a guide cannula into the lateral ventricle of a rodent for subsequent ICV injections.

Materials:

- Rodent (rat or mouse)
- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Stereotaxic apparatus



- · Guide cannula and dummy cannula
- Surgical drill with a burr bit
- · Jeweler's screws for anchoring
- Dental cement
- Surgical instruments (scalpel, forceps, etc.)
- Antiseptic solution (e.g., Betadine, 70% ethanol)
- · Analgesics for post-operative care
- · Heating pad

Procedure:

- Anesthesia and Preparation:
 - Anesthetize the animal using an approved protocol.
 - Place the animal on a heating pad to maintain body temperature.
 - Shave the scalp and secure the head in the stereotaxic frame.
 - Apply eye lubricant to prevent corneal dryness.
 - Disinfect the surgical area with an antiseptic solution.
- Surgical Incision and Skull Exposure:
 - Make a midline incision on the scalp to expose the skull.
 - Retract the skin and periosteum to clearly visualize the cranial sutures, particularly Bregma and Lambda.
- Leveling the Skull:



- Ensure the skull is level in the anteroposterior and mediolateral planes by taking measurements at Bregma and Lambda and adjusting the head holder as necessary.
- Determination of Injection Site:
 - Identify Bregma.
 - Use the following stereotaxic coordinates relative to Bregma to target the lateral ventricle:
 - Rats: Anteroposterior (AP): -0.8 to -1.0 mm; Mediolateral (ML): ±1.5 mm
 - Mice: Anteroposterior (AP): -0.3 to -0.5 mm; Mediolateral (ML): ±1.0 mm
- Drilling and Cannula Implantation:
 - Drill a hole through the skull at the determined coordinates.
 - o Drill additional holes for the anchor screws.
 - Insert the anchor screws into the skull.
 - Slowly lower the guide cannula to the desired dorsoventral (DV) depth:
 - Rats: Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.
 - Mice: Dorsoventral (DV): -2.0 to -2.5 mm from the skull surface.
- Fixation and Closure:
 - Apply dental cement around the guide cannula and screws to secure it to the skull.
 - Once the cement has hardened, insert the dummy cannula to keep the guide cannula patent.
 - Suture the scalp incision around the implant.
- Post-operative Care:



- Remove the animal from the stereotaxic frame and allow it to recover in a clean, warm cage.
- Administer analgesics as prescribed by your institution's animal care committee.
- Monitor the animal's health and the integrity of the implant daily for at least one week before starting experiments.

Intracerebroventricular Injection of [D-Trp34]-NPY

Materials:

- · Cannulated and recovered rodent
- Prepared [D-Trp34]-NPY solution
- · Internal injector cannula
- · Microinjection pump and tubing
- Hamilton syringe

Procedure:

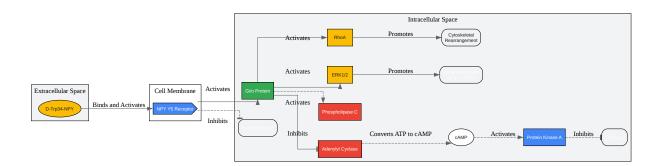
- Habituation:
 - Handle the animals for several days prior to the injection to minimize stress.
- Injection:
 - Gently restrain the conscious animal and remove the dummy cannula from the guide cannula.
 - Insert the internal cannula into the guide cannula. The internal cannula should extend
 slightly beyond the tip of the guide cannula to deliver the solution directly into the ventricle.
 - Connect the internal cannula to the microinjection pump via tubing and a Hamilton syringe filled with the [D-Trp34]-NPY solution.



• Infusion:

- Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 μL/min) to prevent increased intracranial pressure. Typical injection volumes are 1-5 μL for rats and 0.5-2 μL for mice.
- Post-Injection:
 - Leave the internal cannula in place for an additional 1-2 minutes after the infusion is complete to allow for diffusion and prevent backflow.
 - Slowly withdraw the internal cannula and replace the dummy cannula.
- Behavioral/Physiological Monitoring:
 - Return the animal to its home cage or the experimental apparatus and begin monitoring for the desired outcomes (e.g., food intake, body weight changes, metabolic parameters).

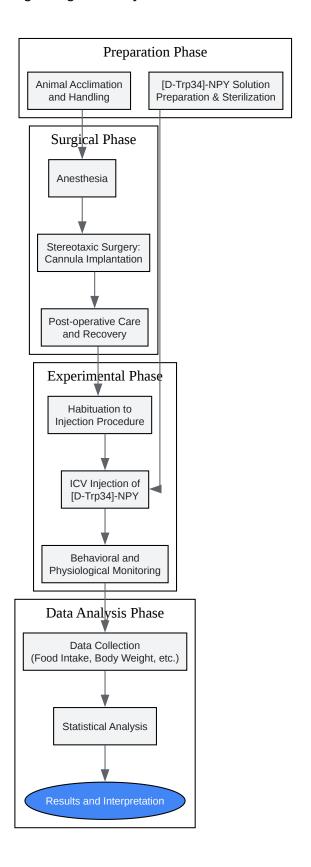
Visualization of Pathways and Workflows





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Caption: NPY Y5 Receptor Signaling Pathway.





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Caption: Experimental Workflow for ICV Injection.

Discussion

The intracerebroventricular administration of [D-Trp34]-NPY is a powerful technique to elucidate the central mechanisms of energy homeostasis mediated by the Y5 receptor. Chronic activation of the Y5 receptor by [D-Trp34]-NPY not only stimulates hyperphagia but also leads to obesity through metabolic changes, including decreased lipolysis and thermogenesis.[5] These findings underscore the potential of the Y5 receptor as a therapeutic target for metabolic disorders.

The primary signaling cascade initiated by Y5 receptor activation involves the Gai subunit of the G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, evidence suggests the involvement of other downstream pathways, including the activation of the ERK1/2 MAP kinase pathway and the RhoA pathway, which can influence gene expression and cytoskeletal dynamics, respectively.[8][9] The Y5 receptor has also been implicated in the inhibition of lipolysis and thermogenesis, further contributing to a positive energy balance.[10] [11]

Researchers should exercise precision and care during the stereotaxic surgery and injection procedures to ensure accurate delivery to the cerebral ventricles and to minimize animal stress and tissue damage. Adherence to institutional animal care and use guidelines is paramount. The provided protocols and data serve as a comprehensive resource for the successful implementation of [D-Trp34]-NPY in central nervous system research.

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- To cite this document: BenchChem. [Application Notes and Protocols for Intracerebroventricular Injection of [D-Trp34]-NPY]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616635#d-trp34-npy-intracerebroventricular-injection-guide]

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